molecular formula C22H18N2O2S B11359492 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B11359492
M. Wt: 374.5 g/mol
InChI Key: QJKVTJGIFDQVHL-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of the naphthalene ring adds to the compound’s stability and potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene carboxamide. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with DNA synthesis and repair, leading to its anticancer effects . The methoxyphenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}naphthalene-1-carboxamide is unique due to its combination of a thiazole ring, a methoxyphenyl group, and a naphthalene moiety

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H18N2O2S/c1-26-18-11-9-16(10-12-18)22-24-17(14-27-22)13-23-21(25)20-8-4-6-15-5-2-3-7-19(15)20/h2-12,14H,13H2,1H3,(H,23,25)

InChI Key

QJKVTJGIFDQVHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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